

physical properties of bis(2-ethoxyethyl)amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ETHOXY(ETHYL)AMINE**

Cat. No.: **B1615095**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of Bis(2-ethoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of bis(2-ethoxyethyl)amine. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.

Core Physical and Chemical Properties

Bis(2-ethoxyethyl)amine is a secondary amine characterized by the presence of two ethoxyethyl groups attached to a central nitrogen atom. Its physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C8H19NO2	[1]
Molecular Weight	161.25 g/mol	[1] [2]
CAS Number	124-21-0	[1]
Appearance	Colorless liquid	
Boiling Point	200 °C	[2]
Melting Point	-50 °C	
Density	0.89 g/cm³	
Refractive Index	1.42	
pKa	8.62 ± 0.19 (Predicted)	
Flash Point	Not applicable	[3]
Solubility	Insoluble in water.	[4]

Note: Solubility information is inferred from the properties of structurally similar compounds like bis(2-ethylhexyl)amine and the general nature of ethers and secondary amines.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like bis(2-ethoxyethyl)amine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the distillation method.

Apparatus:

- Distillation flask

- Condenser
- Thermometer
- Heating mantle or Bunsen burner
- Boiling chips

Procedure:

- A sample of bis(2-ethoxyethyl)amine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[5]
- The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.[5]
- The flask is gently heated, and the liquid is brought to a boil.[5]
- The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb and drips into the condenser.[5]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since bis(2-ethoxyethyl)amine has a very low melting point, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes
- Thermometer
- Cooling bath (e.g., dry ice/acetone)

Procedure:

- A small amount of the solidified sample is introduced into a capillary tube.[6][7]
- The capillary tube is placed in the melting point apparatus along with a thermometer.[6]
- The sample is cooled well below its expected melting point and then slowly warmed.[8]
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes liquid is recorded as the melting point range.[7][9]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder and a balance.[10][11]

Procedure (using a graduated cylinder):

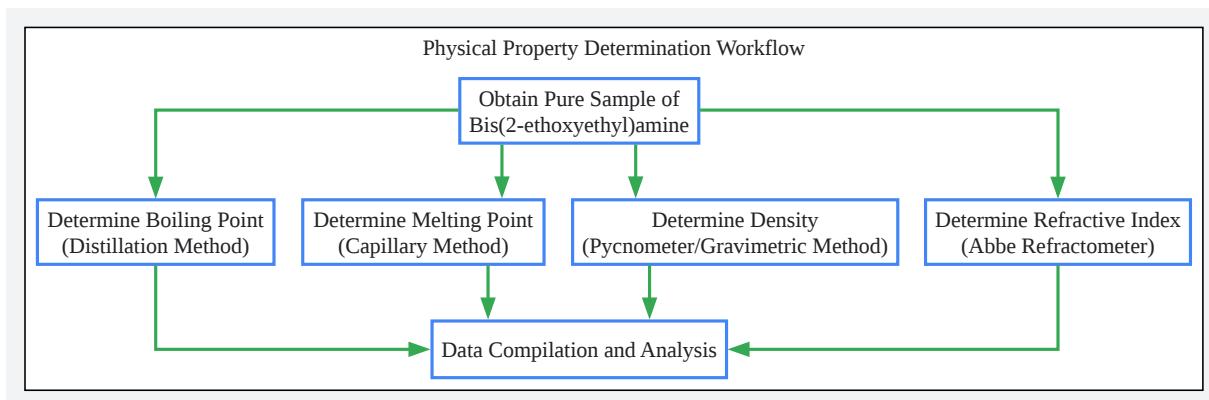
- The mass of a clean, dry graduated cylinder is accurately measured.[10]
- A known volume of bis(2-ethoxyethyl)amine is added to the graduated cylinder, and the new total mass is measured.[10]
- The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[10]
- The density is calculated by dividing the mass of the liquid by its volume.[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used.

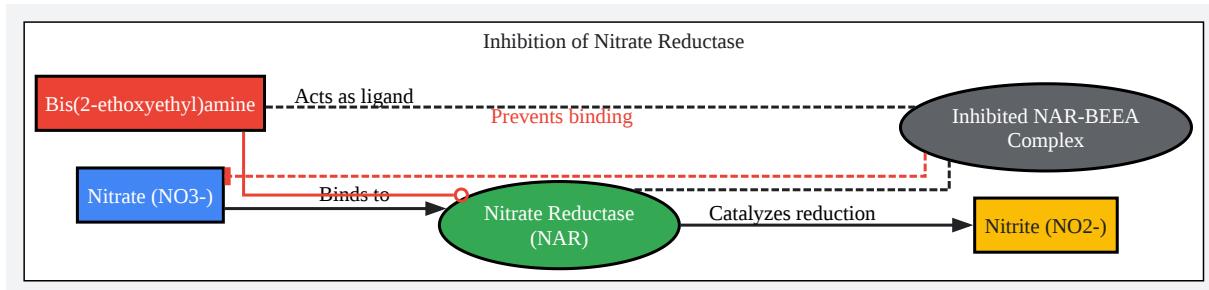
Apparatus:

- Abbe refractometer


- Constant temperature water bath
- Light source (typically a sodium D-line source)

Procedure:

- The refractometer is calibrated using a standard of known refractive index.
- A few drops of the bis(2-ethoxyethyl)amine sample are placed on the prism of the refractometer.[\[12\]](#)
- The prism is closed, and the temperature is allowed to equilibrate, typically to 20°C or 25°C, using the circulating water bath.
- The light source is turned on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[\[12\]](#)
- The refractive index is read directly from the instrument's scale.[\[12\]](#)


Logical and Signaling Pathway Diagrams

The following diagrams illustrate a general workflow for the physical characterization of a chemical and the inhibitory mechanism of bis(2-ethoxyethyl)amine on nitrate reductase.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of the physical properties of a chemical substance.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of nitrate reductase inhibition by bis(2-ethoxyethyl)amine.[2]

Biological Context: Nitrate Reductase Inhibition

Bis(2-ethoxyethyl)amine has been identified as an inhibitor of nitrate reductase.[2] The proposed mechanism suggests that it acts as a ligand for the enzyme, specifically nitrosamine reductase (NAR), binding to it and preventing the formation of carcinogenic nitrosamines.[2] This inhibitory action is significant in the context of drug development and toxicology, as the formation of nitrosamines from secondary amines and nitrite is a known health concern.[13] The ability of bis(2-ethoxyethyl)amine to block this enzymatic process highlights its potential for further investigation in therapeutic and preventative applications.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.ca [fishersci.ca]
- 2. Bis(2-ethoxyethyl)amine | 124-21-0 | AAA12421 | Biosynth [biosynth.com]
- 3. N,N-Bis(2-ethoxyethyl)amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of N-nitrosopropranolol from nitrite and the secondary amine propranolol hydrochloride. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [physical properties of bis(2-ethoxyethyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1615095#physical-properties-of-bis-2-ethoxyethyl-amine\]](https://www.benchchem.com/product/b1615095#physical-properties-of-bis-2-ethoxyethyl-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com